3-[(4-Chlorophenyl)sulfinyl]isonicotinonitrile
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Overview
Description
3-[(4-Chlorophenyl)sulfinyl]isonicotinonitrile is a chemical compound with the molecular formula C12H7ClN2OS It is characterized by the presence of a chlorophenyl group, a sulfinyl group, and an isonicotinonitrile moiety
Preparation Methods
The synthesis of 3-[(4-Chlorophenyl)sulfinyl]isonicotinonitrile typically involves the reaction of 4-chlorobenzene sulfinyl chloride with isonicotinonitrile under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinyl linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
3-[(4-Chlorophenyl)sulfinyl]isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfinyl]isonicotinonitrile involves its interaction with specific molecular targets. The sulfinyl group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The isonicotinonitrile moiety can form hydrogen bonds with biological molecules, influencing their stability and activity.
Comparison with Similar Compounds
3-[(4-Chlorophenyl)sulfinyl]isonicotinonitrile can be compared with other similar compounds, such as:
3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile: This compound has a sulfanyl group instead of a sulfinyl group, which affects its reactivity and biological activity.
3-[(4-Bromophenyl)sulfinyl]isonicotinonitrile: The presence of a bromine atom instead of chlorine can lead to differences in chemical reactivity and biological interactions.
3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile: The methyl group can influence the compound’s hydrophobicity and its interactions with biological targets.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfinylpyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-10-1-3-11(4-2-10)17(16)12-8-15-6-5-9(12)7-14/h1-6,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJMZTMMKZNWMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)C2=C(C=CN=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665838 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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